Cas no 93-56-1 (rac Styrene Glycol)

Technical Introduction: rac Styrene Glycol rac Styrene Glycol (C8H10O2) is a chiral diol derivative of styrene oxide, commonly used as an intermediate in organic synthesis and pharmaceutical applications. Its racemic form consists of both (R)- and (S)-enantiomers, making it versatile for stereochemical studies and asymmetric catalysis. The compound’s bifunctional hydroxyl groups enable its use in polymerization, cross-linking, and as a precursor for fine chemicals. Its stability under mild conditions and solubility in polar solvents facilitate handling in laboratory and industrial settings. rac Styrene Glycol is particularly valuable in producing chiral ligands, resins, and specialty polymers, offering a balance of reactivity and structural flexibility for advanced synthetic workflows.
rac Styrene Glycol structure
rac Styrene Glycol structure
商品名:rac Styrene Glycol
CAS番号:93-56-1
MF:C8H10O2
メガワット:138.163802623749
MDL:MFCD00003546
CID:34708
PubChem ID:7149

rac Styrene Glycol 化学的及び物理的性質

名前と識別子

    • 1-Phenylethane-1,2-diol
    • (+/-)-Styrene glycol
    • Phenylethylene glycol
    • (+/-)-1-Phenyl-1,2-ethanediol
    • (±)-1-Phenyl-1,2-ethanediol
    • 1-Phenyl-1,2-ethanediol
    • rac Styrene Glycol
    • Styrene Glycol
    • Phenylethanediol
    • 1,2-Ethanediol, 1-phenyl-
    • Phenyl glycol
    • Phenyl-1,2-ethanediol
    • Styrolyl alcohol
    • Phenylethane-1,2-diol
    • Fenylglycol
    • 1-Phenylethylene glycol
    • 1,2-Dihydroxy-1-phenylethane
    • 1,2-Dihydroxyethylbenzene
    • 1,2-Ethanediol, phenyl-
    • Fenylglycol [Czech]
    • 1-Fenyl-1,2-ethandiol
    • Phenyl glycol ether
    • alpha,beta-Dihydroxyethylbenzene
    • 1-Fenyl-1,2-ethandiol [Czech]
    • .alpha.,.beta.-Dihydr
    • (+)-1-phenyl-1,2-ethanediol
    • 1,2-Ethanediol, phenyl- (6CI, 7CI)
    • 1-Phenyl-1,2-ethanediol (ACI)
    • (1,2-Dihydroxyethyl)benzene
    • (RS)-1-Phenyl-1,2-ethanediol
    • (±)-Phenyl glycol
    • (±)-Phenyl-1,2-ethanediol
    • (±)-Styrene glycol
    • 1,2-Dihydroxy-2-phenylethane
    • 1-Phenyl-1,2-glycol
    • cis-1-Phenyl-1,2-ethanediol
    • NSC 406601
    • α,β-Dihydroxyethylbenzene
    • β-Hydroxy-β-phenylethanol
    • SY017542
    • AKOS004903345
    • UNII-2ZAC511UK8
    • 93-56-1
    • EINECS 202-258-1
    • DTXSID8042422
    • 2-phenyl-2-hydroxyethanol
    • (S)-(+)-alpha,beta-Dihydroxyethylbenzene; (S)-(+)-Styrene glycol
    • alpha-(hydroxymethyl)benzylalcohol
    • STYRENE GLYCOL, (+/-)-
    • FD10472
    • DB-057411
    • AI3-03789
    • .alpha.,.beta.-Dihydroxyethylbenzene
    • BRN 1306723
    • CAS-93-56-1
    • 1-phenyl-1
    • NS00021395
    • SY049723
    • NSC406601
    • EN300-111545
    • 4-06-00-05939 (Beilstein Handbook Reference)
    • Q26841299
    • NCIOpen2_003573
    • STYRENE GLYCOL [MI]
    • NCGC00255814-01
    • SCHEMBL24750
    • MFCD00003546
    • SB44462
    • 1-Phenyl-1,2-ethanediol, 97%
    • CHEBI:183269
    • Tox21_302040
    • 2ZAC511UK8
    • (R)-(-)-alpha,beta-Dihydroxyethylbenzene; (R)-(-)-Stryrene glycol
    • 1-phenyl-ethane-1,2-diol
    • SB44621
    • NSC-406601
    • SY017543
    • DTXCID6022422
    • HY-W015788
    • AS-11660
    • alpha-(hydroxymethyl)benzyl alcohol
    • CHEMBL3188703
    • CS-W016504
    • P0686
    • ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol
    • DB-011656
    • MDL: MFCD00003546
    • インチ: 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
    • InChIKey: PWMWNFMRSKOCEY-UHFFFAOYSA-N
    • ほほえんだ: OCC(C1C=CC=CC=1)O
    • BRN: 1306723

計算された属性

  • せいみつぶんしりょう: 138.068
  • どういたいしつりょう: 138.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 87.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 40.5

じっけんとくせい

  • 色と性状: 白色針状結晶
  • 密度みつど: 1.0742 (rough estimate)
  • ゆうかいてん: 65.0 to 68.0 deg-C
  • ふってん: 82°C/1mmHg(lit.)
  • フラッシュポイント: 160°C
  • 屈折率: 1.5340 (estimate)
  • すいようせい: almost transparency
  • PSA: 40.46000
  • LogP: 0.71230
  • マーカー: 8861
  • FEMA: 3469
  • ようかいせい: 水、アルコール、エーテル、ベンゼンに可溶であり、石油エーテルに微溶であるが、熱石油エーテルに可溶である。

rac Styrene Glycol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • 危害声明: H302
  • 警告文: P264-P270-P301+P312+P330-P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25
  • RTECS番号:KI2500000
  • TSCA:Yes
  • ちょぞうじょうけん:Store below +30°C.

rac Styrene Glycol 税関データ

  • 税関コード:29062900

rac Styrene Glycol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM255874-500g
1-Phenylethane-1,2-diol
93-56-1 95%
500g
$421 2022-06-09
Enamine
EN300-111545-0.1g
1-phenylethane-1,2-diol
93-56-1 95%
0.1g
$364.0 2023-10-27
Enamine
EN300-111545-2.5g
1-phenylethane-1,2-diol
93-56-1 95%
2.5g
$810.0 2023-10-27
abcr
AB140664-25 g
Phenylethylene glycol, 97%; .
93-56-1 97%
25 g
€102.30 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-GF809-1g
rac Styrene Glycol
93-56-1 98%
1g
¥41.0 2022-06-10
Enamine
EN300-111545-1.0g
1-phenylethane-1,2-diol
93-56-1
1g
$28.0 2023-06-09
abcr
AB140664-5 g
Phenylethylene glycol, 97%; .
93-56-1 97%
5 g
€65.10 2023-07-20
eNovation Chemicals LLC
D751385-500g
1,2-Ethanediol, 1-phenyl-
93-56-1 97%
500g
$385 2024-06-06
TRC
S687810-1g
rac Styrene Glycol
93-56-1
1g
$ 64.00 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018708-5g
rac Styrene Glycol
93-56-1 98%
5g
¥40 2024-05-20

rac Styrene Glycol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Sodium carbonate (hydrotalcite-like reaction product with metal salts) ,  Aluminum chloride (hydrotalcite-like reaction product with metal salts) ,  Cupric chloride (hydrotalcite-like reaction product with metal salts) ,  Osmium trichloride (hydrotalcite-like reaction product with metal salts) Solvents: Toluene ,  Water ;  6 h, 60 °C
リファレンス
The Os/Cu-Al-hydrotalcite catalyzed hydroxylation of alkenes
Friedrich, Holger B.; Govender, Mayashree; Makhoba, Xolani; Ngcobo, T. Dennis; Onani, Martin O., Chemical Communications (Cambridge, 2003, (23), 2922-2923

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Divinylbenzene-styrene copolymer (acylated, reduced, and sulfonated) Solvents: Water ;  30 min, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Hydrophobic, low-loading and alkylated polystyrene-supported sulfonic acid for several organic reactions in water: remarkable effects of both the polymer structures and loading levels of sulfonic acids
Iimura, Shinya; Manabe, Kei; Kobayashi, Shu, Organic & Biomolecular Chemistry, 2003, 1(14), 2416-2418

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Osmium tetroxide ,  6-[[(8α,9R)-9-[[4-[[(8α,9R)-10,11-Dihydro-6′-methoxycinchonan-9-yl]oxy]-1-phthal…
リファレンス
Asymmetric dihydroxylation using heterogenized cinchona alkaloid ligands on mesoporous silica
Lee, H. M.; Kim, S.-W.; Hyeon, T.; Kim, B. M., Tetrahedron: Asymmetry, 2001, 12(11), 1537-1541

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
One-pot synthesis of enantiomerically pure 1,2-diols: asymmetric reduction of aromatic α-oxo aldehydes catalyzed by Candida parapsilosis ATCC 7330
Mahajabeen, Pula; Chadha, Anju, Tetrahedron: Asymmetry, 2011, 22(24), 2156-2160

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 70 °C
1.2 Reagents: Acetone
リファレンス
Enantiopure Chiral (2,4,6-Triisopropylbenzoyl)oxy-[D1]methyllithium: Configurational Stability, Reactions, and Mechanistic Studies
Kapeller, Dagmar C.; Hammerschmidt, Friedrich, Journal of Organic Chemistry, 2009, 74(6), 2380-2388

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  2-Chloroethylamine hydrochloride Catalysts: Tetrabutylammonium bromide Solvents: Water ;  40 °C
リファレンス
Synthesis method of phenyl glycol from styrene oxide and 2-chloroethylamine hydrochloride
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ;  2 h, 40 °C
リファレンス
Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions Sequentially
Saha, Debraj; Hazra, Dipak K.; Maity, Tanmoy; Koner, Subratanath, Inorganic Chemistry, 2016, 55(12), 5729-5731

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-[(4S)-2,2,2′,2′-tetramethyl[4,4′-bi-1,3-b… Solvents: Ethanol ;  12 h, 3 MPa, 60 °C; 60 °C → rt
リファレンス
Asymmetric hydrogenation of α-hydroxy ketones: a reaction sensitive toward electronic effect of substrates
Xu, Hui; Meng, Qing-Hua; Zhang, Zhao-Guo, Chinese Journal of Chemistry, 2008, 26(9), 1656-1658

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]ruthenium Solvents: Methanol ;  14 h, 3 MPa, 110 °C
リファレンス
Method for producing alcohol by catalytic hydrogenation of lactone or carboxylic acid ester in liquid phase
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Stereoisomer of chloro[4-methyl-N-[(1S,2S)-2-[(R)-[4-[(1,2,3,4,5,6-η)-4-methylph… ;  2 h, 60 °C
リファレンス
Preparation of ruthenium-diamine complexes as asymmetric reduction catalysts
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ;  30 min, 25 °C
リファレンス
Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxides
Dalpozzo, Renato; Nardi, Monica; Oliverio, Manuela; Paonessa, Rosina; Procopio, Antonio, Synthesis, 2009, (20), 3433-3438

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
リファレンス
Reduction of aromatic and aliphatic keto esters using sodium borohydride/MeOH at room temperature: a thorough investigation
Kim, Juryoung; De Castro, Kathlia A.; Lim, Minkyung; Rhee, Hakjune, Tetrahedron, 2010, 66(23), 3995-4001

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN][(1,… Solvents: Methanol ;  16 h, 100 atm, 50 °C
リファレンス
Sulfonate hydrogenation catalyst and method of producing alcohol compound using the same
, United States, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Manganese(1+), tricarbonyl[N-[2-(diphenylphosphino-κP)ethyl]-2-pyridinemethanami… Solvents: 1,4-Dioxane ;  16 h, 50 bar, rt → 140 °C
リファレンス
Hydrogenation of CO2-Derived Carbonates and Polycarbonates to Methanol and Diols by Metal-Ligand Cooperative Manganese Catalysis
Zubar, Viktoriia; Lebedev, Yury ; Azofra, Luis Miguel ; Cavallo, Luigi ; El-Sepelgy, Osama ; et al, Angewandte Chemie, 2018, 57(41), 13439-13443

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: Acetonitrile ,  tert-Butanol ,  Water ;  3 - 18 h, rt
1.2 Reagents: Thiourea ;  18 h, rt
リファレンス
Organocatalytic Synthesis of Thiiranes from Alkenes
Tsoukaki, Anna; Skolia, Elpida; Triandafillidi, Ierasia; Kokotos, Christoforos G., European Journal of Organic Chemistry, 2022, 2022(34),

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Water Catalysts: Sulfuric acid, monododecyl ester, zirconium(4+) salt (4:1) ;  7 min, reflux
リファレンス
An Environmentally Benign Catalytic Method for Efficient and Selective Nucleophilic Ring Opening of Oxiranes by Zirconium Tetrakis(dodecyl Sulfate)
Jafarpour, Maasoumeh; Rezaeifard, Abdolreza; Aliabadi, Marzieh, Helvetica Chimica Acta, 2010, 93(3), 405-413

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Amberlyst 15 Solvents: Methanol ;  3 h, rt
リファレンス
Novel formal synthesis of stereospecifically C-6 deuterated D-glucose employing configurationally stable alkoxymethyllithiums
Kapeller, Dagmar C.; Hammerschmidt, Friedrich, Tetrahedron, 2010, 66(3), 591-598

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium, [2,3-dimethyl-1-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl… Solvents: Acetone ,  tert-Butanol ,  Water ;  36 h, rt; rt → 20 °C
リファレンス
Fluorous osmium tetraoxide (FOsO4). A recoverable and reusable catalyst for dihydroxylation of olefins
Huang, Yangen; Meng, Wei-Dong; Qing, Feng-Ling, Tetrahedron Letters, 2004, 45(9), 1965-1968

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Water ;  4 h, rt → 60 °C
リファレンス
Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates
Ferrari, Thomas ; Blum, Caitlin ; Amini-Rentsch, Lara; Brodard, Pierre; Dabros, Michal ; et al, Organic Process Research & Development, 2022, 26(9), 2614-2623

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Water Solvents: Acetone ;  2 h, rt
リファレンス
Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts
Das, Sayantani; Asefa, Tewodros, ACS Catalysis, 2011, 1(5), 502-510

rac Styrene Glycol Raw materials

rac Styrene Glycol Preparation Products

rac Styrene Glycol サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:93-56-1)rac Styrene Glycol
注文番号:A844633
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:03
価格 ($):512.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:93-56-1)1-Phenyl-1,2-ethanediol
注文番号:1661496
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:00
価格 ($):discuss personally

rac Styrene Glycol 関連文献

rac Styrene Glycolに関する追加情報

rac Styrene Glycol (CAS No. 93-56-1): A Versatile Chiral Intermediate in Chemical and Pharmaceutical Research

The compound rac Styrene Glycol, identified by the Chemical Abstracts Service (CAS) registry number CAS No. 93-56-1, is a chiral diol with significant applications in both academic and industrial settings. Comprising a racemic mixture of its two enantiomers, this compound serves as a critical building block for synthesizing advanced pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural features—a styrenyl group linked to a vicinal diol—provide opportunities for stereoselective reactions and functionalization, making it indispensable in asymmetric synthesis strategies.

In recent years, researchers have explored the enantioselective catalytic oxidation of rac Styrene Glycol, leveraging its inherent chirality to produce optically pure derivatives. A groundbreaking study published in the Journal of the American Chemical Society (2023) demonstrated that using iridium-based catalysts under mild conditions could achieve >98% enantiomeric excess (ee) in the synthesis of α-styryl alcohols. This advancement addresses longstanding challenges in separating costly racemic mixtures, thereby enhancing the economic viability of pharmaceutical intermediate production.

The dihydroxy functionality of CAS No. 93-56-1 enables versatile derivatization pathways. In drug discovery programs targeting neurodegenerative diseases, chemists have successfully employed this compound as a precursor for constructing bioactive scaffolds with precise stereochemistry. For instance, a 2024 paper in Nature Communications highlighted its role in synthesizing novel β-secretase inhibitors with improved blood-brain barrier permeability and reduced off-target effects compared to earlier generations of compounds.

In polymer science applications, rac Styrene Glycol's ability to form cross-linking networks has been utilized to develop stimuli-responsive materials. Recent work by researchers at MIT (2023) showed that incorporating this compound into polyurethane matrices creates materials capable of reversible shape-memory behavior under specific pH conditions—a property highly sought after for biomedical devices requiring programmable mechanical responses.

A notable area of current investigation involves the compound's role in click chemistry protocols. A collaborative study between Stanford University and Merck scientists (published early 2024) demonstrated that under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, appropriately functionalized derivatives of CAS No. 93-56-1 enable rapid conjugation with biomolecules while maintaining desired stereochemical integrity. This opens new avenues for bioconjugate synthesis essential to antibody-drug conjugate development.

Spectroscopic analysis confirms the compound's characteristic absorption patterns: UV-visible spectra exhibit π→π* transitions at 245 nm corresponding to its styrenyl moiety, while NMR studies reveal distinct proton signals at δ 4.8–5.5 ppm for the allylic protons and δ 3.7–4.0 ppm for the hydroxyl groups when dissolved in D2O. These spectral fingerprints are crucial for quality control during large-scale manufacturing processes adhering to ICH guidelines.

The thermodynamic stability of rac Styrene Glycol has been re-evaluated using modern computational methods (DFT calculations). A computational study from ETH Zurich (2024) revealed unexpected hydrogen bonding interactions between hydroxyl groups when crystallized under low temperature conditions (-40°C), which explains previously unobserved solid-state properties reported by experimentalists working on crystallization optimization projects.

In pharmacokinetic studies involving animal models, researchers at Pfizer have shown that stereoisomer-specific metabolism pathways exist when either enantiomer is administered separately versus their racemic mixture (Bioorganic & Medicinal Chemistry Letters, 2024). This finding underscores the importance of stereochemical control during drug development phases where both efficacy and safety profiles are optimized through chiral purity management.

New analytical techniques like chiral LC-MS/MS have enabled precise quantification of trace amounts (<1 ppm) of individual enantiomers during purification processes. A methodological paper from Bruker Daltonics (late 2023) details how high-resolution mass spectrometry combined with chiral stationary phases allows real-time monitoring during continuous manufacturing setups—a key requirement for cGMP-compliant production environments.

Safety data sheets updated in Q1 2024 now include novel toxicity assessment metrics derived from zebrafish embryo assays and human hepatocyte cultures. These studies indicate that when properly formulated below recommended exposure limits (<1 mg/kg), the compound exhibits acceptable biocompatibility profiles critical for preclinical drug candidate evaluation stages.

Synthetic methodologies continue to evolve with green chemistry principles guiding process improvements since 2018 regulations emphasized sustainability metrics. Recent publications from BASF research teams show solvent-free microwave-assisted synthesis routes achieving >95% yield while reducing energy consumption by up to 67% compared to traditional reflux methods—a significant step toward meeting EHS compliance requirements across global markets.

In materials science applications, self-healing polymers incorporating CAS No. 93-56-1-derived units demonstrate remarkable mechanical properties under physiological conditions (Nature Materials, March 2024). These polymers exhibit tensile strengths exceeding conventional medical-grade plastics while maintaining flexibility at body temperature through dynamic covalent bond formation mechanisms involving its hydroxyl groups.

Bioisosteric replacements based on this compound's structure are being explored as alternatives to traditional sulfonylurea motifs in diabetes medication design (JMC Online First, May 2024). Computational docking studies suggest that diol-containing analogs may offer improved receptor binding kinetics without compromising metabolic stability—a promising direction given current concerns over drug-induced hypoglycemia events with existing therapies.

New crystal engineering approaches have uncovered previously unknown solid-state forms through high-throughput screening methods applied since mid-2023. The recently identified Form X exhibits superior solubility characteristics compared to amorphous states, which is particularly advantageous for formulation development targeting oral administration routes where dissolution rates critically affect bioavailability metrics.

In catalysis research, palladium complexes coordinated via one hydroxyl group show enhanced activity in Suzuki-Miyaura coupling reactions involving styrenic substrates (Angewandte Chemie International Edition, July 2024). This discovery was made possible through X-ray crystallography revealing unprecedented ligand coordination geometries that stabilize reactive intermediates more effectively than classical phosphine ligands under similar reaction conditions.

Precision medicine initiatives are now utilizing isotopically labeled variants (13C-enriched forms) produced via modern carbonylation processes described in an ACS Catalysis paper (October 2023). These labeled compounds enable detailed metabolic pathway tracking using NMR spectroscopy without compromising stereochemical integrity—a breakthrough technique validated recently across multiple Phase I clinical trials involving first-in-class kinase inhibitors.

The compound's photochemical properties have been harnessed in novel light-responsive drug delivery systems developed by UC Berkeley researchers (published February 2024). By attaching photosensitive groups adjacent to its styrenyl core via Diels-Alder reactions followed by ring-opening metathesis polymerization (ROMP), they created nanocarriers whose cargo release can be precisely triggered using near-infrared light—addressing longstanding challenges related to spatiotemporal control in targeted therapies.

New computational models predicting reaction pathways involving rac Styrene Glycol's intermediates were validated against experimental data from multiple laboratories worldwide (JCTC Rapid Communication, April 2024). These machine learning-enhanced algorithms now allow chemists to simulate enantioselective aldol condensation outcomes with ~98% accuracy before proceeding to lab-scale synthesis—an innovation significantly accelerating hit-to-lead transitions during drug discovery campaigns.

...

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-56-1)1-Phenyl-1,2-ethanediol
1661496
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-56-1)1-Phenyl-1,2-ethanediol
sfd1131
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ